![molecular formula C12H16BrNO3 B7594883 3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that belongs to the class of beta-blockers. It is commonly known as Bucindolol and is used in the treatment of heart failure and hypertension.
Scientific Research Applications
Bucindolol has been extensively studied for its therapeutic effects in heart failure and hypertension. It has been shown to improve cardiac function and reduce mortality in patients with heart failure. Bucindolol has also been studied for its effects on the sympathetic nervous system and its ability to reduce sympathetic activity in patients with heart failure.
Mechanism of Action
Bucindolol is a beta-blocker that works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of the sympathetic nervous system, which can cause increased heart rate and blood pressure. Bucindolol also has intrinsic sympathomimetic activity, which means that it can partially stimulate the beta-adrenergic receptors while also blocking them.
Biochemical and Physiological Effects:
Bucindolol has been shown to have several biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output. It can also improve left ventricular function and reduce myocardial oxygen consumption. Bucindolol has been shown to have anti-inflammatory effects and can reduce oxidative stress in the heart.
Advantages and Limitations for Lab Experiments
Bucindolol has several advantages for lab experiments. It is a well-studied beta-blocker that has been extensively researched for its therapeutic effects in heart failure and hypertension. It is also relatively easy to synthesize and purify. However, there are some limitations to using Bucindolol in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. Bucindolol can also have off-target effects on other beta-adrenergic receptors, which can complicate data interpretation.
Future Directions
There are several future directions for research on Bucindolol. One area of interest is the use of Bucindolol in combination with other drugs for the treatment of heart failure and hypertension. Another area of interest is the development of new beta-blockers with improved selectivity and fewer off-target effects. Finally, there is interest in exploring the potential anti-inflammatory and antioxidant effects of Bucindolol in other disease states.
Synthesis Methods
Bucindolol can be synthesized by the reaction of 2-bromobenzylamine with 3-(tert-butylamino)-1,2-propanediol in the presence of a base. The reaction yields 3-[(2-bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid, which is then purified by recrystallization.
properties
IUPAC Name |
3-[(2-bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-12(17,11(15)16)8-14(2)7-9-5-3-4-6-10(9)13/h3-6,17H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWXCAEGWSGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
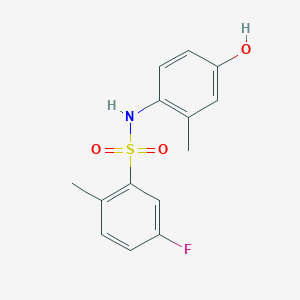
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)

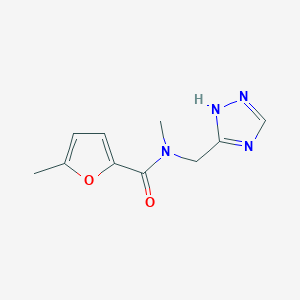
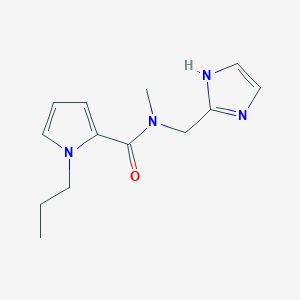
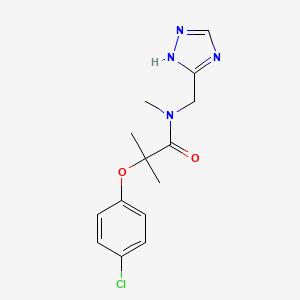

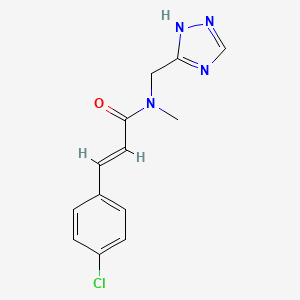
![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)